N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the formation of the pyrimidine ring. The cyclohexyl group and the 2,6-dimethylmorpholino moiety are introduced through subsequent reactions. Key reaction conditions include the use of strong bases, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N2-cyclohexyl-6-(morpholino)-5-nitropyrimidine-2,4-diamine
N2-cyclohexyl-6-(2-methylmorpholino)-5-nitropyrimidine-2,4-diamine
N2-cyclohexyl-6-(3,5-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine
Uniqueness: N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine stands out due to its specific substitution pattern and the presence of the 2,6-dimethylmorpholino group. This unique structure imparts distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
2-N-cyclohexyl-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZSTUAYGZBXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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